1-Nitro-2-(4-nitrophenoxy)benzene
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Overview
Description
1-Nitro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitroaromatic compound, characterized by the presence of nitro groups (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(4-nitrophenoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-(4-nitrophenoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction conditions. The use of catalysts and advanced separation techniques further enhances the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Amino-2-(4-aminophenoxy)benzene.
Oxidation: 1-Nitroso-2-(4-nitrosophenoxy)benzene.
Substitution: 1-Bromo-2-(4-bromophenoxy)benzene or 1-Chloro-2-(4-chlorophenoxy)benzene.
Scientific Research Applications
1-Nitro-2-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-2-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
- 1-Nitro-4-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 1-Bromo-4-nitrobenzene
Comparison: 1-Nitro-2-(4-nitrophenoxy)benzene is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
5950-83-4 |
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Molecular Formula |
C12H8N2O5 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-nitro-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H |
InChI Key |
KDIBCWWBNMTRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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